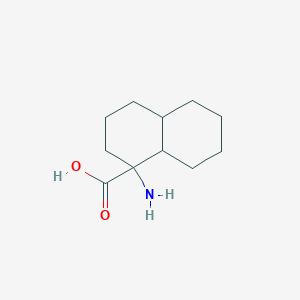

1-Aminodecahydronaphthalene-1-carboxylic acid

Description

Properties

IUPAC Name |

1-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOLNPDLMYVECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306866 | |

| Record name | 1-Aminodecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-75-8 | |

| Record name | 1-Naphthalenecarboxylic acid, 1-aminodecahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 180711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC180711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminodecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Aminodecahydronaphthalene-1-carboxylic acid (ADNCA) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of ADNCA, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

ADNCA is characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is CHNO, and it features an amino group and a carboxylic acid functional group that are crucial for its interaction with biological targets.

The biological activity of ADNCA can be attributed to several mechanisms:

- Ethylene Modulation : Similar to other carboxylic acids, ADNCA may influence ethylene biosynthesis in plants, which plays a critical role in growth regulation and stress responses. Ethylene is known to modulate various physiological processes, including fruit ripening and pathogen resistance.

- Interaction with Receptors : ADNCA may interact with specific receptors involved in signaling pathways, similar to how other amino acids and carboxylic acids function as signaling molecules in plants and animals.

- Antimicrobial Activity : Preliminary studies suggest that ADNCA exhibits antimicrobial properties, potentially inhibiting the growth of certain pathogens.

In Vitro Studies

Recent research has focused on the in vitro effects of ADNCA on various cell lines and microbial cultures. For instance, studies demonstrated that ADNCA could enhance plant resistance against pathogens by modulating ethylene levels, similar to the actions observed with 1-aminocyclopropane-1-carboxylic acid (ACC) .

Case Studies

- Plant Defense Mechanisms : In a study involving maize plants, treatment with ADNCA resulted in increased resistance to pathogenic attacks. The compound was shown to upregulate ethylene production, leading to enhanced defense responses against biotic stressors .

- Microbial Inhibition : ADNCA demonstrated inhibitory effects against specific bacterial strains in laboratory settings. This suggests potential applications in agricultural practices for controlling plant pathogens without resorting to synthetic pesticides .

Data Tables

| Study | Organism | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Maize | Enhanced pathogen resistance | Ethylene modulation |

| Study 2 | Bacterial strains | Antimicrobial activity | Direct inhibition |

Research Findings

Research indicates that ADNCA's effectiveness may be linked to its structural properties, which allow it to interact favorably with biological targets. Molecular docking studies have shown promising binding affinities between ADNCA and key enzymes involved in ethylene biosynthesis .

Moreover, comparative studies with known inhibitors of ethylene production have highlighted ADNCA's potential as a more effective alternative for agricultural applications .

Scientific Research Applications

Enhancing Plant Resistance

Recent studies have highlighted the potential of ADNCA as a natural compound that enhances plant resilience against stressors such as drought and pathogens. Research indicates that ADNCA functions as an ethylene precursor, crucial for regulating plant responses to biotic and abiotic stresses.

Case Study: Maize Resilience

A study conducted by Kaur et al. (2023) demonstrated that spraying maize plants with ADNCA significantly improved their resistance to pathogenic attacks and drought stress. The binding energy of ADNCA with maize proteins was measured at −9.98 kcal/mol, indicating a strong interaction that enhances the plant's defense mechanisms .

Sustainable Agricultural Practices

The use of ADNCA in agriculture aligns with sustainable practices aimed at reducing chemical inputs while promoting crop health. By utilizing natural compounds like ADNCA, farmers can minimize environmental impact while improving crop yields.

Drug Development

ADNCA's structural properties make it a candidate for drug development, particularly in designing novel therapeutic agents. Its ability to stabilize protein structures suggests potential uses in creating more effective pharmaceuticals.

Case Study: Protein Stabilization

Research has indicated that incorporating ADNCA into protein motifs can enhance their stability. This property is particularly valuable in developing biopharmaceuticals where protein stability is crucial for efficacy .

Antidiuretic Activity

Some studies have reported that peptides containing ADNCA exhibit antidiuretic activity, suggesting potential applications in treating conditions like diabetes insipidus . Further research into these properties could lead to new therapeutic options.

Nanotechnology

ADNCA has shown promise in nanotechnology, specifically in the design of nanostructures for drug delivery systems. Its ability to form stable β-helical motifs makes it an attractive candidate for creating nanoscale materials that can encapsulate drugs effectively.

Case Study: Nanoconstruct Stability

A study evaluating the incorporation of ADNCA into β-helical protein nanostructures found that it significantly enhanced structural stability compared to other amino acids . This finding opens avenues for using ADNCA in developing advanced materials with tailored properties.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic catalysis. For example, refluxing with methanol and H₂SO₄ produces the methyl ester:

Key Conditions :

-

Alcohol as solvent (e.g., methanol, ethanol).

-

Acid catalyst (e.g., H₂SO₄, HCl).

Steric hindrance from the bicyclic system may reduce reaction rates compared to linear amino acids.

Formation of Acid Chlorides

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride:

-

Nucleophilic attack by the hydroxyl oxygen on SOCl₂.

-

Chloride displacement to form the chlorosulfite intermediate.

-

Release of SO₂ and HCl.

Applications : Acid chlorides are intermediates for amides or esters. The bulky structure may necessitate extended reaction times.

Amide Bond Formation

Using coupling agents like DCC (dicyclohexylcarbodiimide) , the carboxylic acid reacts with amines to form amides:

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amine.

-

Release of dicyclohexylurea.

Challenges : The amine group in the substrate may require protection (e.g., with Boc or Fmoc groups) to prevent self-coupling.

Acylation of the Amine Group

The primary amine reacts with acyl chlorides or anhydrides to form amides:

Example : Acetylation with acetic anhydride in basic conditions yields N-acetyl-1-aminodecahydronaphthalene-1-carboxylic acid .

Steric Considerations : The bicyclic structure may slow acylation, requiring excess reagent or elevated temperatures.

Decarboxylation Reactions

Heating under basic or acidic conditions may induce decarboxylation, though the rigid structure likely increases thermal stability compared to linear analogs:

Conditions :

-

Pyridine or quinoline as solvents (for thermal decarboxylation).

Resolution of Enantiomers

If the compound is chiral, resolution can be achieved via:

-

Diastereomeric salt formation : Using chiral acids (e.g., tartaric acid) or bases (e.g., brucine) .

-

Enzymatic kinetic resolution : Lipases or proteases selectively hydrolyze one enantiomer .

Reductive Amination

Though not directly applicable (amine is already present), reductive amination could modify secondary amines if the substrate is oxidized to a ketone intermediate.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Reaction Pathway

-

Nitroalkane Preparation : Begin with a nitro-substituted precursor, such as nitrodecahydronaphthalene-carboxylic acid ester. The nitro group serves as a protected amine precursor.

-

Cyclization : Employ a dihalide (e.g., 1,2-dibromodecane) in the presence of a base (e.g., sodium carbonate) to facilitate intramolecular alkylation, forming the bicyclic nitro ester.

-

Nitro Reduction : Reduce the nitro group to an amine using reagents like tin(II) chloride in methanol at 15–20°C.

-

Ester Hydrolysis : Hydrolyze the ester to the carboxylic acid using aqueous sodium hydroxide under reflux (70–90°C).

Challenges

-

Steric Hindrance : The bridgehead carbon’s inaccessibility may impede cyclization and reduction steps.

-

Regioselectivity : Ensuring the nitro and ester groups occupy the same bridgehead carbon requires precise substrate design.

Amidomalonate Synthesis

The amidomalonate method, a cornerstone of α-amino acid synthesis, involves alkylating diethyl acetamidomalonate with a decalin-derived alkyl halide.

Reaction Pathway

-

Alkylation : Treat diethyl acetamidomalonate with a strong base (e.g., NaH) to generate an enolate, which undergoes SN2 alkylation with 1-bromodecahydronaphthalene.

-

Hydrolysis and Decarboxylation : Acidic hydrolysis cleaves the amide and ester groups, followed by decarboxylation to yield the target amino acid.

Challenges

-

Alkyl Halide Synthesis : Preparing 1-bromodecahydronaphthalene is non-trivial due to the inertness of saturated hydrocarbons. Radical bromination or directed C–H activation may be necessary.

-

Steric Effects : Bulky decalin substituents may hinder enolate formation and alkylation.

Reductive Amination of α-Keto Acids

Reductive amination offers a streamlined route to β-amino acids by converting α-keto acids to amines.

Reaction Pathway

-

α-Keto Acid Synthesis : Oxidize 1-hydroxydecahydronaphthalene-1-carboxylic acid (via Jones reagent) to the corresponding α-keto acid.

-

Reductive Amination : React the α-keto acid with ammonium acetate and a reducing agent (e.g., NaBH3CN) in methanol to form the amine.

Challenges

-

Substrate Availability : 1-Hydroxydecahydronaphthalene-1-carboxylic acid is synthetically inaccessible via conventional oxidation methods.

-

Stereochemical Control : Racemization may occur during imine formation and reduction.

Strecker Synthesis

The Strecker synthesis, traditionally used for α-amino acids, could be modified for bridgehead functionalization.

Reaction Pathway

-

Ketone Preparation : Synthesize 1-ketodecahydronaphthalene via Friedel-Crafts acylation or oxidation.

-

Strecker Reaction : Treat the ketone with ammonium chloride and potassium cyanide to form an α-aminonitrile.

-

Hydrolysis : Convert the nitrile to the carboxylic acid using concentrated HCl.

Challenges

-

Ketone Synthesis : Introducing a ketone at the decalin bridgehead is sterically unfavorable.

-

Cyanide Handling : Requires stringent safety protocols due to toxicity.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-aminodecahydronaphthalene-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves hydrogenation of naphthalene derivatives followed by carboxylation and amination. For example, catalytic hydrogenation under high-pressure H₂ (5–10 atm) with PtO₂ or Pd/C can decahydrogenate the naphthalene core, while regioselective carboxylation at the 1-position may require Friedel-Crafts acylation or CO₂ insertion under basic conditions . Stereochemical control is critical; chiral auxiliaries or enantioselective catalysts (e.g., BINAP-Ru complexes) can mitigate racemization during amination. Reaction monitoring via HPLC or chiral GC is recommended to assess purity and stereoisomer ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS) is essential.

- ¹H NMR : Signals at δ 1.2–2.5 ppm (decahydronaphthalene protons) and δ 3.1–3.5 ppm (C-1 amino group) confirm structural integrity .

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

- HRMS : Exact mass matching within 2 ppm ensures molecular formula accuracy .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Degradation products (e.g., decarboxylated or oxidized derivatives) are quantified via area-under-the-curve (AUC) analysis .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (Td > 200°C suggests robust thermal stability) .

Advanced Research Questions

Q. What computational strategies resolve contradictions in predicted vs. observed biological activity of this compound?

- Methodological Answer :

- Docking Studies : Compare AutoDock Vina or Schrödinger Glide results with experimental IC₅₀ values. Discrepancies may arise from conformational flexibility of the decahydronaphthalene core, requiring molecular dynamics (MD) simulations to assess binding mode stability .

- QSAR Models : Recalibrate models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with experimental data from structurally analogous compounds (e.g., adamantane-carboxylic acids) .

Q. How do stereochemical variations impact the compound’s pharmacokinetic (ADME) profile?

- Methodological Answer :

- In Vitro Assays : Use Caco-2 cell monolayers to measure permeability (Papp). Enantiomers with axial chirality may show 2–3x differences in absorption due to transporter affinity .

- Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. CYP3A4/5 isoforms are likely primary metabolizers; chiral centers at C-1 and C-8a influence oxidation rates .

Q. What strategies mitigate toxicity risks identified in preliminary in vivo studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce reactive metabolite formation.

- Toxicogenomics : RNA-seq of liver tissues from rodent models identifies upregulated pathways (e.g., oxidative stress response genes like Nrf2), guiding structural modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational toxicity predictions and experimental LD₅₀ values?

- Methodological Answer :

- Re-evaluate Model Parameters : Ensure toxicity prediction tools (e.g., TEST, ProTox-II) include training data for polycyclic amines. Adjust for lipophilicity (logP > 3.5) and plasma protein binding (>90%), which may limit bioavailability and skew predictions .

- In Silico Refinement : Apply hybrid QSTR/read-across models using toxicity data from structurally related compounds (e.g., 1-methylnaphthalene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.